7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Overview
Description
7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring The presence of a methyl group at the 7th position and a ketone group at the 2nd position of the pyrrole ring distinguishes it from other pyrrolopyridine derivatives
Mechanism of Action
Target of Action
The primary targets of 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one are the fibroblast growth factor receptors (FGFRs). FGFRs play an essential role in various types of tumors . The compound has potent activities against FGFR1, 2, and 3 .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity. It exhibits potent FGFR inhibitory activity . The compound forms two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region .
Biochemical Pathways
Upon binding to fibroblast growth factors, the FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . This compound inhibits this pathway, thereby potentially preventing cancer progression.
Pharmacokinetics
It is mentioned that a compound with a low molecular weight would be an appealing lead compound, which is beneficial to the subsequent optimization . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
In vitro, this compound inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . In addition, it significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one has been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . This suggests that it interacts with these enzymes, potentially influencing their function and the biochemical reactions they catalyze .
Cellular Effects
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells , indicating its influence on cell function and cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with FGFRs . Upon binding to these receptors, it may influence downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This could lead to changes in gene expression and cellular function .
Metabolic Pathways
It is known to interact with FGFRs , which could influence metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound, followed by cyclization and oxidation steps. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventdichloromethane; temperatureroom temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; solventethanol or tetrahydrofuran; temperature0-25°C.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide); solventacetonitrile or dichloromethane; temperaturereflux.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Lacks the methyl group at the 7th position and the ketone group at the 2nd position.
2-Methyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a methyl group at the 2nd position instead of the 7th position.
3-((4-Methylpiperazin-1-yl)methyl)-1-octyl-5-(p-tolyl)-1H-pyrrolo[2,3-c]pyridine: Contains additional substituents and a different ring fusion pattern.
Uniqueness
7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 7th position and the ketone group at the 2nd position allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
7-methyl-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-2-3-9-6-4-7(11)10-8(5)6/h2-3H,4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQWKYDZGOEUFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480847 | |
Record name | 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56057-25-1 | |
Record name | 1,3-Dihydro-7-methyl-2H-pyrrolo[3,2-b]pyridin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56057-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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